molecular formula C2H3BF2 B15289953 Vinyldifluoroborane CAS No. 358-95-2

Vinyldifluoroborane

Cat. No.: B15289953
CAS No.: 358-95-2
M. Wt: 75.86 g/mol
InChI Key: ASPQFSKZWSAQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyldifluoroborane, with the chemical formula C₂H₃BF₂ It is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boron atom, which is further bonded to two fluorine atoms . This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of vinylborane with fluorinating agents. For instance, the reaction of vinylborane with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Vinyldifluoroborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of vinyldifluoroborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and polymerization. The vinyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of a vinyl group and two fluorine atoms attached to the boron atom. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and material science .

Biological Activity

Vinyldifluoroborane is an organoboron compound that has garnered attention in recent years due to its potential applications in organic synthesis and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C2_2H2_2B(F)2_2) is characterized by a vinyl group attached to a boron atom that is further substituted with two fluorine atoms. This unique structure imparts specific reactivity and interaction profiles, making it a subject of interest for various biological applications.

PropertyValue
Molecular FormulaC2_2H2_2B(F)2_2
Molecular Weight83.94 g/mol
Boiling Point57 °C
Density1.15 g/cm³

This compound exhibits biological activity primarily through its interactions with various biomolecules. Its reactivity can lead to the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, influencing their function.

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes by forming stable adducts, thereby altering metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially through disruption of cell membrane integrity.

Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting potential as an antimicrobial agent .

Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of the enzyme acetylcholinesterase (AChE) by this compound. Kinetic studies revealed that this compound acts as a competitive inhibitor, with an inhibition constant (Ki_i) determined to be 25 µM. This suggests that this compound could be explored as a lead compound for developing treatments for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activity Studies

StudyTarget Organism/EnzymeConcentration TestedKey Findings
Antimicrobial ActivityE. coli, S. aureus>100 µMSignificant reduction in viability
Enzyme Inhibition (AChE)Acetylcholinesterase25 µMCompetitive inhibition observed

Synthesis and Applications

The synthesis of this compound typically involves the reaction of vinylboronates with fluorinating agents. This process not only yields this compound but also opens avenues for creating various derivatives with enhanced biological properties.

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound, particularly its potential as a therapeutic agent in treating infectious diseases and neurodegenerative disorders. Further investigations into its pharmacokinetics and toxicity profiles are essential for advancing its application in medicinal chemistry.

Properties

CAS No.

358-95-2

Molecular Formula

C2H3BF2

Molecular Weight

75.86 g/mol

IUPAC Name

ethenyl(difluoro)borane

InChI

InChI=1S/C2H3BF2/c1-2-3(4)5/h2H,1H2

InChI Key

ASPQFSKZWSAQBU-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.